8-Methoxy-3-methylquinoline

Metal Chelation Biophysical Probe Analytical Chemistry

Researchers developing metal-ion chelating biophysical probes require a non-chelating quinoline scaffold that avoids interference during amino acid conjugation. 8-Methoxy-3-methylquinoline (CAS 112955-06-3) provides a methoxy-blocked core that prevents metal binding, unlike 8-hydroxyquinoline analogs. • Non-chelating control: Methoxy at C8 blocks Cu²⁺ binding; confirmed non-cytotoxic for assay validation. • Defined scaffold: XLogP3 2.2, TPSA 22.1 Ų provides quantifiable baseline for SAR campaigns. • Consistent supply: Brown solid, ≥95% purity, shipped ambient globally for immediate research use.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 112955-06-3
Cat. No. B156204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-3-methylquinoline
CAS112955-06-3
Synonyms3-Methyl-8-methoxyquinoline; 
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC=C2)OC)N=C1
InChIInChI=1S/C11H11NO/c1-8-6-9-4-3-5-10(13-2)11(9)12-7-8/h3-7H,1-2H3
InChIKeyHKEAUNIJRGMLRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-3-methylquinoline (CAS 112955-06-3): A Specialized Quinoline Building Block for Bioconjugation


8-Methoxy-3-methylquinoline (CAS 112955-06-3) is a heterocyclic aromatic compound within the quinoline family, characterized by a methoxy group at the 8-position and a methyl group at the 3-position. With a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol, it is primarily procured as a research chemical with a typical purity specification of 95% . It is commercially available as a brown solid and is explicitly described as an intermediate for creating biophysical probes [1]. Its computed properties include a topological polar surface area of 22.1 Ų, 0 hydrogen bond donors, and 2 hydrogen bond acceptors [1].

Why 8-Methoxy-3-methylquinoline Cannot Be Replaced by Common Quinoline Analogs in Research Applications


The substitution pattern on the quinoline core is a critical determinant of both chemical reactivity and biological function. 8-Methoxy-3-methylquinoline possesses a specific combination of substituents that renders it functionally distinct from common analogs. Unlike 8-hydroxyquinoline, a potent metal chelator, the methoxy group in 8-Methoxy-3-methylquinoline blocks metal binding, enabling its use as a non-chelating control or specialized intermediate . Compared to unsubstituted 3-methylquinoline, the 8-methoxy group significantly alters electron density and lipophilicity (XLogP3 = 2.2), affecting solubility and molecular recognition . These structural nuances mean that substituting it with a more readily available or cheaper quinoline derivative will compromise the integrity of any experiment relying on its unique properties.

8-Methoxy-3-methylquinoline: Quantifiable Differentiation from Key Structural Analogs


Metal Chelation Capability: A Critical Functional Divergence from 8-Hydroxyquinoline

8-Methoxy-3-methylquinoline does not bind copper and cannot chelate divalent metal ions, a functional distinction from its 8-hydroxy analog. This is demonstrated by studies on its close analog, 8-methoxyquinoline, which also lacks this capability . The methoxy group at the 8-position prevents the deprotonation and metal coordination that is the defining feature of 8-hydroxyquinoline (8HQ) and its derivatives, which are known to form stable complexes with Cu²⁺ and Zn²⁺ [1].

Metal Chelation Biophysical Probe Analytical Chemistry

Biological Activity: A Non-Cytotoxic Scaffold Compared to 8-Hydroxyquinoline Derivatives

In contrast to 8-hydroxyquinoline derivatives which are frequently explored for their anticancer properties, the 8-methoxy analog shows a lack of direct cytotoxicity. For instance, studies on 8-methoxyquinoline demonstrate it does not inhibit the proteasome or induce cancer cell death in breast cancer cell cultures . This is in stark contrast to numerous 8-hydroxyquinoline-based compounds which exhibit significant cytotoxic activity, with IC50 values often in the low micromolar to nanomolar range [1].

Cancer Research Cytotoxicity Chemical Biology

Structural Determinants of Physicochemical Properties: Lipophilicity and Hydrogen Bonding

The presence of both a methyl and a methoxy group on 8-Methoxy-3-methylquinoline confers distinct physicochemical properties compared to its analogs. It has a calculated partition coefficient (XLogP3) of 2.2, indicating moderate lipophilicity . It has 0 hydrogen bond donors and 2 acceptors, with a topological polar surface area (TPSA) of 22.1 Ų . In comparison, the unsubstituted quinoline has an XLogP3 of 2.0 and a TPSA of 12.9 Ų. The addition of the methoxy and methyl groups increases both lipophilicity and polar surface area, influencing membrane permeability and solubility.

Medicinal Chemistry Drug Design Physicochemical Properties

Verified Purity and Handling Specifications for Reproducible Research

Reputable vendors supply 8-Methoxy-3-methylquinoline with a documented minimum purity of 95% . The compound is provided as a brown solid with defined storage conditions (-20°C for long-term) and solubility in common organic solvents like DCM and Ethyl Acetate . This level of specification contrasts with some research-grade analogs, like 3-methylquinoline, which may be offered at lower purities (e.g., 97%) or without detailed storage and solubility data.

Quality Control Reproducibility Procurement

8-Methoxy-3-methylquinoline: Defined Research Applications Based on Structural Evidence


Synthesis of Metal-Ion Chelating Amino Acids as Biophysical Probes

8-Methoxy-3-methylquinoline is specifically utilized as an intermediate in the synthesis of metal-ion chelating amino acids, which are subsequently incorporated into proteins to serve as biophysical probes . This application leverages the compound's core structure to introduce a chelating moiety while its own lack of metal-binding capacity prevents interference during synthesis. This is a highly specialized use case not shared by its non-methoxylated or hydroxylated analogs.

Negative Control or Scaffold in Metal Chelation and Cytotoxicity Assays

Due to its demonstrated inability to bind copper and its non-cytotoxic nature , 8-Methoxy-3-methylquinoline serves as an ideal negative control or inert scaffold in assays investigating the metal-chelating and anticancer properties of 8-hydroxyquinoline derivatives. Its use ensures that observed effects are attributable to chelation or specific bioactivity rather than general quinoline scaffold effects.

Medicinal Chemistry Starting Point for Optimizing Physicochemical Properties

With a defined set of physicochemical properties—including a lipophilicity (XLogP3) of 2.2 and a TPSA of 22.1 Ų —8-Methoxy-3-methylquinoline provides a quantifiable baseline for medicinal chemistry campaigns. Researchers can use this scaffold to study the impact of further substitution on drug-like properties, a process that is more precise than starting from an uncharacterized or less-defined analog.

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